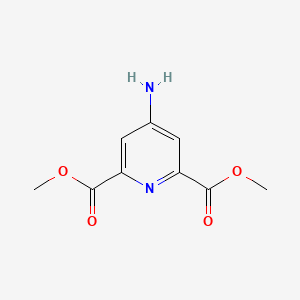
4-氨基吡啶-2,6-二甲酸二甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-aminopyridine-2,6-dicarboxylate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyridine, characterized by the presence of two ester groups and an amino group attached to the pyridine ring. This compound is known for its stability and is typically found as a white or off-white crystalline solid .
科学研究应用
Dimethyl 4-aminopyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other materials
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing dimethyl 4-aminopyridine-2,6-dicarboxylate involves the N-oxidation of pyridine, followed by a demethylation reaction using methanol . Another method includes the reduction of dimethyl 4-azidopyridine-2,6-dicarboxylate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of dimethyl 4-aminopyridine-2,6-dicarboxylate typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process .
化学反应分析
Types of Reactions
Dimethyl 4-aminopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted esters, depending on the specific reagents and conditions used .
作用机制
The mechanism of action of dimethyl 4-aminopyridine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects .
相似化合物的比较
Similar Compounds
- Dimethyl pyridine-2,6-dicarboxylate
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate
- Dimethyl 3-bromopyridine-2,6-dicarboxylate
- Dimethyl 4-bromopyridine-2,6-dicarboxylate
Uniqueness
Dimethyl 4-aminopyridine-2,6-dicarboxylate is unique due to the presence of both amino and ester functional groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
属性
IUPAC Name |
dimethyl 4-aminopyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSUWWTESDXNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
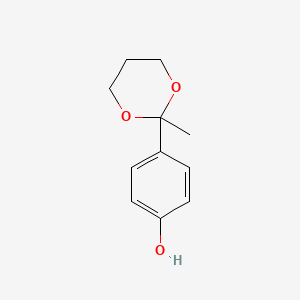

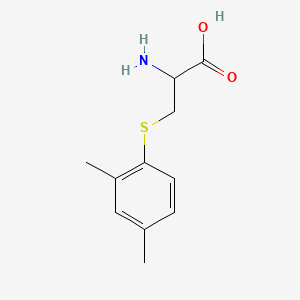

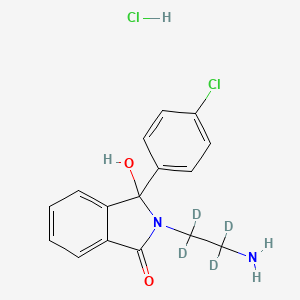
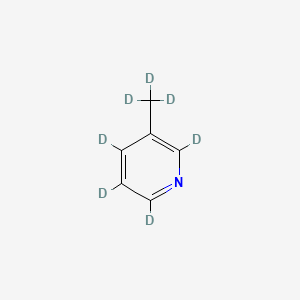
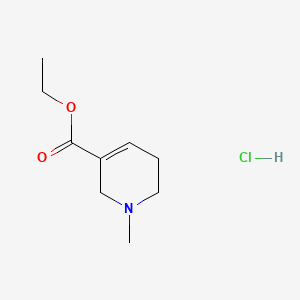
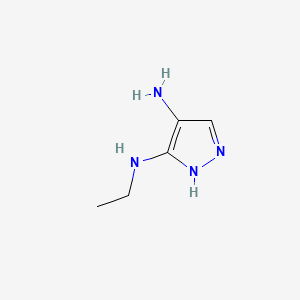
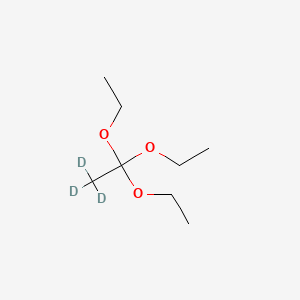
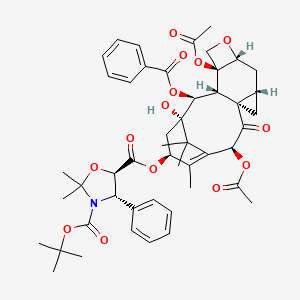
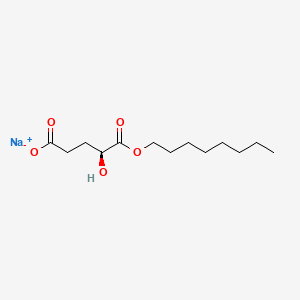
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
